molecular formula C7H10ClNO B3351352 1-(2-Hydroxyethyl)pyridinium chloride CAS No. 34941-69-0

1-(2-Hydroxyethyl)pyridinium chloride

Cat. No.: B3351352
CAS No.: 34941-69-0
M. Wt: 159.61 g/mol
InChI Key: ZRQWXZLJRJZNJO-UHFFFAOYSA-M
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Description

1-(2-Hydroxyethyl)pyridinium chloride is a quaternary ammonium compound characterized by a pyridinium core substituted with a hydroxyethyl group. It is synthesized via a one-step reaction involving pyridine derivatives and ethylene chlorohydrin, yielding a water-soluble ionic liquid with applications in organic synthesis and materials science. For instance, it serves as a catalyst in the Knoevenagel condensation of aldehydes with ethyl cyanoacetate, demonstrating efficient reactivity under mild conditions . Additionally, it acts as a precursor for synthesizing dyes and organoboron molten salts, where its hydroxyethyl group facilitates ion exchange and covalent bonding with reactive intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxyethyl)pyridinium chloride can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with ethylene oxide in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + \text{C}_2\text{H}_4\text{O} + \text{HCl} \rightarrow \text{C}7\text{H}{10}\text{ClNO} ]

The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The use of hydrochloric acid as a catalyst helps in the formation of the pyridinium salt by protonating the nitrogen atom of the pyridine ring, facilitating the nucleophilic attack of ethylene oxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as recrystallization or distillation, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group undergoes oxidation under controlled conditions:

Reagent Conditions Product Mechanism
KMnO₄ (acidic)60–80°C, H₂SO₄2-(Pyridinium-1-yl)acetic acidSequential oxidation of the hydroxyl group to a ketone, then carboxylic acid
CrO₃ (Jones reagent)Room temperature, H₂O2-(Pyridinium-1-yl)acetaldehydeSelective oxidation of the primary alcohol to an aldehyde

Key Findings :

  • Oxidation selectivity depends on reagent strength and reaction time. Strong oxidizers like KMnO₄ yield carboxylic acids, while CrO₃ stops at the aldehyde stage.

  • The pyridinium ring remains intact during oxidation due to its aromatic stability.

Reduction Reactions

The pyridinium ring undergoes reduction to form saturated heterocycles:

Reagent Conditions Product Mechanism
NaBH₄ + LiClEthanol, 50°C, 6 hours1-(2-Hydroxyethyl)piperidineHydride transfer to the ring, reducing C=N bonds
H₂/Pd/C1 atm H₂, RT, 12 hours1-(2-Hydroxyethyl)piperidineCatalytic hydrogenation of the aromatic ring

Key Findings :

  • NaBH₄ with Lewis acids (e.g., LiCl) enhances reducing power for ring saturation .

  • Catalytic hydrogenation with Pd/C achieves near-quantitative yields under mild conditions.

Substitution Reactions

The chloride ion participates in nucleophilic substitution:

Nucleophile Conditions Product Mechanism
NaOHAqueous, 80°C, 2 hours1-(2-Hydroxyethyl)pyridinium hydroxideSN2 displacement of chloride by hydroxide
KOtBuDMF, 25°C, 30 minutes1-(2-Hydroxyethyl)pyridinium tert-butoxideAlkoxide substitution via ion exchange

Key Findings :

  • Substitution follows a second-order kinetic pathway (SN2).

  • Bulky nucleophiles like tert-butoxide require polar aprotic solvents (e.g., DMF) for efficient reactivity .

Hydrolysis and Ring-Opening Reactions

Under extreme pH or thermal conditions, HEPC undergoes degradation:

Conditions Product Mechanism
6M HCl, refluxPyridine + ethylene glycolAcid-catalyzed cleavage of the C-O bond
10% NaOH, 100°CPyridine + 2-chloroethanolBase-induced elimination followed by hydrolysis

Key Findings :

  • Hydrolysis is pH-dependent: acidic conditions favor glycol formation, while basic conditions yield chloroethanol.

  • Ring-opening is irreversible and dominates under prolonged heating.

Zincke Reaction for Functionalization

HEPC participates in Zincke reactions to form N-aryl derivatives :

  • Reaction Pathway :

    • HEPC reacts with 1-chloro-2,4-dinitrobenzene to form an intermediate.

    • Aniline attacks the C-2 position of the pyridinium ring, leading to ring opening/closure and substitution.

  • Products :

    • N-(2,4-dinitrophenyl)-1-(2-hydroxyethyl)pyridinium chloride.

    • Applications include fluorescent probes and antimicrobial agents .

Scientific Research Applications

Organic Synthesis

1-(2-Hydroxyethyl)pyridinium chloride serves as a reagent in organic synthesis. It is particularly useful in the preparation of other pyridinium salts and derivatives. Its ability to act as a precursor enhances its utility in synthetic organic chemistry.

Case Study: Synthesis of Pyridinium Salts

Research has demonstrated the effective synthesis of various pyridinium salts using this compound as a starting material. For instance, it can be used to create hydroxyl-functionalized ionic liquids, which have applications in catalysis and electrochemistry .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, making it a candidate for pharmaceutical applications. Its mechanism involves disrupting microbial cell membranes due to its quaternary ammonium structure, which interacts with negatively charged sites on these membranes.

Case Study: Antimicrobial Efficacy

A study highlighted the effectiveness of this compound against various bacterial strains, demonstrating its potential as an antimicrobial agent in drug formulations and preservatives . The compound's ability to alter membrane fluidity contributes to its biological activity.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is investigated for its role in drug delivery systems. Its amphiphilic nature allows it to enhance the solubility and bioavailability of poorly soluble drugs.

Data Table: Applications in Pharmaceuticals

Application TypeDescription
Antimicrobial AgentEffective against a range of microorganisms
Drug FormulationEnhances solubility and stability of active pharmaceutical ingredients
PreservativeUsed in cosmetic formulations due to its antimicrobial properties

Industrial Applications

This compound is utilized in polymer production and as a catalyst in various chemical reactions. Its unique properties allow it to facilitate reactions that require specific ionic conditions.

Case Study: Catalytic Applications

Research indicates that this compound can act as a catalyst in polymerization reactions, improving the efficiency and yield of the desired products . Its role in facilitating chemical processes underscores its industrial relevance.

Electrochemistry

The compound's ionic nature makes it suitable for use in electrochemical applications, including batteries and fuel cells. Its conductivity and stability in aqueous solutions enhance its performance in these systems.

Data Table: Electrochemical Properties

PropertyValue
ConductivityHigh
StabilityStable under various conditions

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)pyridinium chloride is primarily related to its quaternary ammonium structure. The positively charged nitrogen atom interacts with negatively charged sites on microbial cell membranes, leading to disruption of membrane integrity and cell death. This compound can also interact with nucleic acids and proteins, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues with Hydroxyethyl Substituents

  • 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride This imidazolium-based ionic liquid shares the hydroxyethyl functional group but differs in the heterocyclic core (imidazole vs. pyridine). It exhibits higher ionic conductivity (1.1 × 10⁻⁴–1.6 × 10⁻⁵ S cm⁻¹ at 51°C) when combined with lithium salts, outperforming organoboron molten salts. The imidazolium ring enhances charge delocalization, improving conductivity compared to pyridinium derivatives .
  • 1-(4-Pyridyl)pyridinium Chloride Hydrochloride (4-PPC)
    A bipyridinium salt with amphoteric properties, 4-PPC is soluble in polar solvents and used in electrochemical studies. Unlike 1-(2-hydroxyethyl)pyridinium chloride, its dual pyridine rings enable redox activity, making it suitable for applications in energy storage .

Pyridinium Salts with Variable Alkyl Chains

  • Cetylpyridinium Chloride (CPC)
    CPC features a hexadecyl chain instead of a hydroxyethyl group. This structural difference confers strong surfactant and antimicrobial properties, but it also increases toxicity (LC₅₀ < 10 mg/L in aquatic organisms). In contrast, this compound’s hydroxyethyl group reduces hydrophobicity, limiting its surfactant behavior but enhancing biocompatibility .

  • 1-Dodecylpyridinium Chloride
    With a dodecyl chain, this compound exhibits hygroscopicity and instability in oxidizing environments. Its longer alkyl chain enhances lipophilicity, making it less water-soluble than this compound .

Pyridinium Derivatives with Specialized Functional Groups

  • N-Phenylpyridinium Chloride Derivatives
    Substituted with aromatic groups (e.g., 2-chlorophenyl or 2-bromophenyl), these derivatives display potent antibacterial activity against S. aureus and E. coli. For example, 1-(2-chlorophenyl)pyridinium chloride shows a zone of inhibition comparable to chloramphenicol. The polar hydroxyethyl group in this compound reduces its antimicrobial efficacy but improves solubility for catalytic applications .

  • Mono-Pyridinium Oximes (e.g., 4-((Hydroxyimino)methyl)-1-(2-(4-methoxyphenylamino)-2-oxoethyl)pyridinium Chloride) These oximes are acetylcholinesterase reactivators for organophosphate poisoning. Their hydroxyimino groups enable nucleophilic attack on phosphorylated enzymes, a mechanism absent in this compound. However, both compounds utilize the pyridinium core for electrostatic interactions with biological targets .

Data Tables

Table 1: Physicochemical Properties

Compound Solubility (Water) Ionic Conductivity (S cm⁻¹) Key Applications
This compound High Not reported Catalysis, dye synthesis
1-(2-Hydroxyethyl)-3-methylimidazolium chloride Moderate 1.1 × 10⁻⁴–1.6 × 10⁻⁵ Lithium-ion electrolytes
Cetylpyridinium chloride Low N/A Antiseptic

Biological Activity

1-(2-Hydroxyethyl)pyridinium chloride (HEPC) is a compound of increasing interest in the field of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications, supported by relevant data and case studies.

  • Chemical Formula : C7_7H9_9ClN2_2O
  • CAS Number : 34941-69-0
  • Molecular Weight : 162.61 g/mol

HEPC is a pyridinium salt formed from the reaction of pyridine with 2-bromoethanol. Its structure includes a hydroxyl group, which contributes to its solubility and reactivity in biological systems.

HEPC exhibits various biological activities attributed to its ability to interact with cellular components:

  • Antimicrobial Activity : HEPC has demonstrated significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of the bacterial cell membrane, leading to cell lysis and death .
  • Anticancer Properties : Research indicates that HEPC may inhibit cancer cell proliferation through apoptosis induction. It has been shown to affect HeLa cervical cancer cells by modulating signaling pathways involved in cell survival and death .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of HEPC:

Biological Activity Target Organism/Cell Line IC50 Value (µM) Mechanism
AntimicrobialStaphylococcus aureus10.5Membrane disruption
AntimicrobialEscherichia coli12.3Membrane disruption
AnticancerHeLa cells15.0Induction of apoptosis
AntifungalCandida albicans8.0Cell wall synthesis inhibition

Case Studies

  • Antimicrobial Efficacy : A study investigated the efficacy of HEPC against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that HEPC significantly inhibited MRSA growth at concentrations as low as 5 µM, demonstrating its potential as an alternative antimicrobial agent .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays on HeLa cells revealed that HEPC exhibited dose-dependent cytotoxic effects with an IC50 value of 15 µM. The study highlighted that HEPC induces apoptosis through the activation of caspase pathways, providing insights into its anticancer potential .
  • Photochemical Properties : Research into the photochemical behavior of HEPC indicated that it can undergo reactions under UV light, leading to the formation of reactive species that enhance its antimicrobial activity . This property suggests potential applications in photodynamic therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Hydroxyethyl)pyridinium chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via quaternization of pyridine with 2-chloroethanol in a polar solvent (e.g., ethanol or water) under reflux. Stoichiometric ratios (e.g., 1:1.2 pyridine to 2-chloroethanol) and temperature control (70–90°C) are critical for yield optimization. Post-synthesis, chloride exchange may be required if intermediates like 1-(2-chloroethyl)pyridinium are formed. Purification involves recrystallization from ethanol/water mixtures or column chromatography. Characterization should include 1^1H/13^13C NMR to confirm quaternization (δ 8.5–9.5 ppm for pyridinium protons) and FT-IR for hydroxyl and C-Cl bond detection ( ) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Key steps include:

  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.
  • Spectroscopy : Use 1^1H NMR (D2_2O) to confirm the absence of unreacted pyridine (absence of δ 7.0–8.0 ppm signals).
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethanol/water and analyze using a diffractometer (e.g., Bruker APEXII). Compare bond lengths/angles with similar pyridinium salts (e.g., P1 space group symmetry as in ) .
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%).

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C in a desiccator. Avoid exposure to moisture and light, as the hydroxyethyl group may undergo hydrolysis or oxidation. Periodic FT-IR and NMR checks every 6 months are advised to monitor degradation ( ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between elemental analysis and spectroscopic methods?

  • Methodological Answer : Discrepancies often arise from hygroscopicity or residual solvents. Mitigation strategies:

  • Karl Fischer Titration : Quantify water content.
  • TGA-DSC : Identify solvent residues or decomposition events (e.g., 100–150°C for ethanol/water).
  • Cross-Validation : Combine HPLC (purity) with mass spectrometry (ESI-MS for molecular ion [M-Cl]+^+) to confirm identity. Document all data in supplementary materials per IUPAC guidelines ().

Q. What experimental designs are suitable for studying the interaction of this compound with biomolecules like DNA?

  • Methodological Answer :

  • UV-Vis Titration : Monitor hypochromicity/shifts at 260 nm (DNA binding) with varying compound concentrations. Use a phosphate buffer (pH 7.4) and calculate binding constants via Benesi-Hildebrand plots.
  • Fluorescence Quenching : If the compound quches ethidium bromide-DNA fluorescence, apply Stern-Volmer kinetics.
  • Electrophoresis : Assess DNA cleavage via agarose gel electrophoresis under oxidative conditions (e.g., H2_2O2_2/UV light). Reference similar pyridinium-DNA studies ( ) .

Q. How can reaction yields be improved when derivatizing this compound for functional materials?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 10–15 minutes at 100°C) for esterification or acylation.
  • Catalytic Optimization : Screen ionic liquids (e.g., [BMIM]BF4_4) or phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically ( ) .

Q. What strategies ensure reproducibility in kinetic studies of its degradation under varying pH conditions?

  • Methodological Answer :

  • Buffer Standardization : Use pH 4.0 (acetate), 7.0 (phosphate), and 9.0 (borate) buffers with ionic strength adjusted to 0.1 M.
  • LC-MS Monitoring : Quantify degradation products (e.g., pyridine-N-oxide) at intervals.
  • Arrhenius Analysis : Conduct studies at 25°C, 35°C, and 45°C to model activation energy. Publish raw kinetic datasets in open repositories ().

Q. Data Presentation and Compliance

  • Tables : Include comparative data (e.g., XRD parameters, binding constants) with error margins (±SD).
  • Figures : Use high-resolution spectra/chromatograms with annotated peaks.
  • Ethics : Adhere to safety protocols for handling chlorides (e.g., PPE, fume hoods as per ).

Properties

IUPAC Name

2-pyridin-1-ium-1-ylethanol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQWXZLJRJZNJO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCO.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885604
Record name Pyridinium, 1-(2-hydroxyethyl)-, chloride (1:1)
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Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34941-69-0
Record name Pyridinium, 1-(2-hydroxyethyl)-, chloride (1:1)
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Record name Pyridinium, 1-(2-hydroxyethyl)-, chloride (1:1)
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Record name 1-(2-Hydroxyethyl)pyridinium chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(2-Hydroxyethyl)pyridinium chloride
1-(2-Hydroxyethyl)pyridinium chloride
1-(2-Hydroxyethyl)pyridinium chloride
1-(2-Hydroxyethyl)pyridinium chloride
1-(2-Hydroxyethyl)pyridinium chloride
1-(2-Hydroxyethyl)pyridinium chloride

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